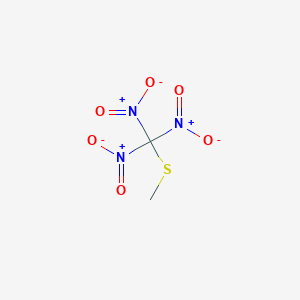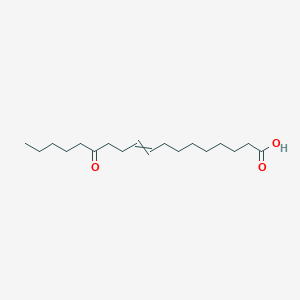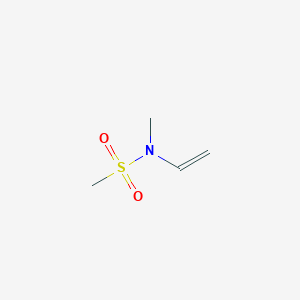
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, methoxy groups at the 7th and 4th positions, and a phenyl group at the 2nd position of the chromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the bromination of a suitable chromenone precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a chromenone derivative, such as 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.
Bromination: The chromenone derivative is subjected to bromination using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl group at the 2nd position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathway Modulation: By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell growth, apoptosis, and differentiation.
Molecular Targets: The primary molecular targets include proteins involved in cancer cell proliferation and survival.
類似化合物との比較
Similar Compounds
6,8-Dibromo-7-hydroxychromen-2-one: This compound has a hydroxyl group at the 7th position instead of a methoxy group.
6,8-Dibromo-7-methoxy-β-carboline: This compound has a different core structure but shares the bromine and methoxy substituents.
Uniqueness
6,8-Dibromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
38493-28-6 |
|---|---|
分子式 |
C17H12Br2O4 |
分子量 |
440.1 g/mol |
IUPAC名 |
6,8-dibromo-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H12Br2O4/c1-21-10-5-3-9(4-6-10)14-8-13(20)11-7-12(18)17(22-2)15(19)16(11)23-14/h3-8H,1-2H3 |
InChIキー |
GCBUQLQUKBDROP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)Br)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





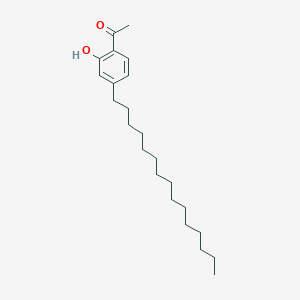


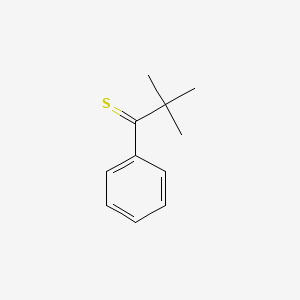
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)


